molecular formula C11H14BrN5O2 B4359172 4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4359172
M. Wt: 328.17 g/mol
InChI Key: RKPAJULLOHOKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system

Preparation Methods

The synthesis of 4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the bromo and ethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example, 4-bromo-1-butene and 4-bromoanisole are structurally related but have different applications and reactivity profiles.

Properties

IUPAC Name

4-bromo-2-ethyl-N-[1-(methoxymethyl)pyrazol-4-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5O2/c1-3-17-10(9(12)5-14-17)11(18)15-8-4-13-16(6-8)7-19-2/h4-6H,3,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPAJULLOHOKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CN(N=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
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4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
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4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
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4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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4-BROMO-1-ETHYL-N~5~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

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